N,N-dimethyl-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
Description
N,N-Dimethyl-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine core substituted at the 3-position with a dimethylcarboxamide group and at the 6-position with a methoxy linker attached to an oxan-4-yl (tetrahydropyran) ring. The tetrahydropyran moiety contributes to its three-dimensional geometry and may enhance lipophilicity, while the methoxy linker provides conformational flexibility. Crystallographic tools such as SHELX and ORTEP-3 have likely been employed to resolve its molecular structure and confirm stereochemical details .
Properties
IUPAC Name |
N,N-dimethyl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-16(2)14(17)12-3-4-13(15-9-12)19-10-11-5-7-18-8-6-11/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZVBJWYEIWOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)OCC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridine derivative with a suitable amine, such as dimethylamine, under appropriate conditions.
Attachment of the Oxan-4-ylmethoxy Group: The oxan-4-ylmethoxy group can be introduced through an etherification reaction, where the hydroxyl group of oxan-4-ol reacts with the pyridine derivative in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyridine ring or the oxan-4-ylmethoxy group may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carboxamide group to yield corresponding amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring or the oxan-4-ylmethoxy group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring or the oxan-4-ylmethoxy group.
Reduction: Amines or alcohols derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N,N-dimethyl-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in the treatment of various diseases. It may exhibit pharmacological properties that make it a candidate for drug development.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analog: N,N-Dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide Dihydrochloride
A closely related compound, N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide dihydrochloride (), replaces the oxan-4-yl group with a piperidin-4-yloxy substituent. Key differences include:
- Basic Nature : The piperidine nitrogen (secondary amine) confers basicity, enabling salt formation (e.g., dihydrochloride), which enhances aqueous solubility compared to the neutral oxane-containing analog.
- Metabolic Stability : The oxane ring’s ether linkage may resist oxidative metabolism better than the piperidine’s amine, which could be prone to N-dealkylation or oxidation .
Substituent Variations in Pyridine Carboxamides
Other analogs vary in substituent groups:
- 6-Alkoxy Derivatives : Compounds with simple alkoxy groups (e.g., methoxy, ethoxy) exhibit reduced steric bulk but higher metabolic susceptibility due to esterase-mediated cleavage.
- Aromatic vs.
Key Structural and Property Comparison Table
| Property | Target Compound (Oxane) | Piperidine Analog (Dihydrochloride) | 6-Methoxy Analog |
|---|---|---|---|
| Substituent Group | Oxan-4-yl methoxy | Piperidin-4-yloxy | Methoxy |
| Ring Type | Tetrahydropyran (ether) | Piperidine (amine) | N/A |
| Solubility (Predicted) | Moderate (lipophilic) | High (due to salt form) | Low (hydrophobic) |
| Metabolic Stability | High (ether resistance) | Moderate (amine vulnerability) | Low (esterase cleavage) |
| Hydrogen-Bonding Capacity | Limited (ether oxygen) | High (NH group) | None |
Research Implications and Limitations
While structural comparisons highlight trends in solubility, stability, and bioactivity, experimental validation is critical. For instance:
- Crystallographic Studies : Tools like SHELXL and WinGX could quantify bond lengths and angles, revealing how substituents influence molecular packing and crystal lattice energy .
- In Vitro Assays : Comparative pharmacokinetic data are lacking in the provided evidence; future work should assess binding affinity (e.g., kinase inhibition) and ADMET profiles.
Biological Activity
N,N-dimethyl-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications, supported by relevant case studies and research findings.
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol
CAS Number: 1904433-38-0
The compound features a pyridine ring, an oxan-4-yl group, and a carboxamide functional group, which contribute to its unique biological profile. The synthesis typically involves methods like Suzuki-Miyaura coupling, allowing for the formation of complex structures with high yields .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor functions, influencing various biochemical pathways. The compound's ability to bind to certain proteins suggests potential roles in therapeutic applications, particularly in oncology and neurology .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes, including histone deacetylases (HDACs). For instance, a related compound showed an IC50 value of 3.5 µM for HDAC11, indicating selective inhibition over other HDAC subtypes . Such selectivity is crucial for minimizing side effects in therapeutic contexts.
Case Studies
- Anti-inflammatory Properties : Research has indicated that derivatives of this compound can reduce inflammatory markers in cellular models. A study highlighted its efficacy in decreasing cytokine production in response to inflammatory stimuli, suggesting a potential role in treating inflammatory diseases .
- Neuroprotective Effects : Another investigation focused on the neuroprotective capabilities of the compound against beta-amyloid-induced toxicity in neuronal cell lines. Results showed a reduction in cell death and improved metabolic profiles in treated cells compared to controls .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
